1-(Methanesulfonyl)-5,5-diphenylazepan-4-one
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Overview
Description
1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is a chemical compound characterized by its unique structure, which includes a methanesulfonyl group attached to a diphenylazepanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one typically involves the reaction of methanesulfonyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azepanone ring.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Methanesulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methanesulfonic acid: A simpler compound with similar functional groups, used in various industrial applications.
Methanesulfonyl chloride: A reactive intermediate used in the synthesis of methanesulfonyl derivatives.
Tosylates: Compounds with similar sulfonyl groups, used as protecting groups in organic synthesis.
Uniqueness: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is unique due to its specific structure, which combines the properties of the methanesulfonyl group with the azepanone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
922504-28-7 |
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Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-methylsulfonyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C19H21NO3S/c1-24(22,23)20-14-12-18(21)19(13-15-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
JPGCADKOBGCDLF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)C(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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